molecular formula C20H24N4 B4630845 N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4630845
M. Wt: 320.4 g/mol
InChI Key: UFZCQCOYDCRSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-component reactions, allowing for the introduction of diverse substituents into the core structure. A notable method for synthesizing such compounds includes cyclocondensation reactions involving diketones, pyrazole amines, and arylglyoxals under catalyst-free conditions, which can yield structurally diverse derivatives with high efficiency and good yields (Ezzati et al., 2017). Another approach involves iminophosphorane-mediated annulation, a technique that allows for the regiospecific synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Wu et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been thoroughly characterized using techniques such as IR, NMR, MS, and X-ray crystallography. These studies provide insights into the regioselectivity of the reactions and the structural features responsible for the biological activity of these compounds. For instance, the regioselectivity in the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines can be confirmed through X-ray crystallographic studies, illustrating the precision of these synthetic methods in achieving targeted molecular architectures (Kaping et al., 2020).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, enabling the introduction of different functional groups that modulate their chemical properties. The versatility of these compounds is evident from their ability to undergo nucleophilic substitution, cycloaddition, and other transformations that expand their chemical diversity and potential applications.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, can be tailored through structural modifications. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical development, where solubility and stability are paramount.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and hydrogen bonding capabilities, are significantly influenced by the nature and position of substituents on the core scaffold. Studies have shown that these compounds exhibit a wide range of biological activities, which can be attributed to their ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions (Portilla et al., 2005).

Scientific Research Applications

Catalyst-Free Syntheses

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through catalyst-free cyclocondensation of 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals. This method provides a straightforward approach to obtain structurally diverse tricyclic pyrazolo[1,5-a]pyrimidine derivatives under mild conditions, which may have biological and pharmacological activities (Ezzati et al., 2017).

Antimicrobial Applications

Novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds were incorporated into polyurethane varnish and printing ink paste, showing significant antimicrobial effects. This research suggests potential applications in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Antitumor and Antibacterial Activities

Pyrazole derivatives, including those of the pyrazolo[1,5-a]pyrimidine class, have been synthesized and characterized for their antitumor, antifungal, and antibacterial activities. These compounds have shown promise in identifying pharmacophore sites for antitumor and antimicrobial therapies (Titi et al., 2020).

Antimicrobial and Anticancer Properties

Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, has highlighted their potential as antimicrobial and anticancer agents. These studies contribute to the ongoing search for more effective and safer therapeutic options (El-Sawy et al., 2013).

properties

IUPAC Name

N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-8-10-16(11-9-14)18-13-21-24-19(12-15(2)22-20(18)24)23-17-6-4-3-5-7-17/h8-13,17,23H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZCQCOYDCRSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.